molecular formula C18H16N4O2S2 B3016574 N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide CAS No. 900009-86-1

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide

Cat. No. B3016574
CAS RN: 900009-86-1
M. Wt: 384.47
InChI Key: BNZUEPNNSXNEGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that yield intermediate products, which are then further reacted to obtain the final compound. For instance, the synthesis of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides involves treating 6-Aminoflavone with aroyl isothiocyanate to yield intermediate thioureas, which are then reacted with PCl5 in POCl3 to obtain the final benzamide derivatives . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides starts with 4-aminophenazone and involves a series of reactions to yield benzamide derivatives with potential biological applications .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. Spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy are commonly used to characterize these structures. For example, the structure of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was established using such techniques, confirming the successful synthesis of the compound .

Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions, depending on their functional groups and molecular structure. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide yields pyridine-2(1H)-thiones, which can further react to form various heterocyclic compounds, including thieno[2,3-b]pyridine derivatives . These reactions are often facilitated by specific conditions such as reflux in ethanol/piperidine solution or treatment with α-haloketones.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives synthesized through 1,3-dipolar cycloaddition and rearrangement exhibit properties that allow them to be synthesized rapidly under mild conditions without a catalyst . Similarly, the antiallergy activity of N-(4-substituted-thiazolyl)oxamic acid derivatives was evaluated in the rat PCA model, demonstrating potent oral activity .

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide and its derivatives have been extensively studied for their potential in heterocyclic synthesis, leading to a variety of biologically active compounds. These studies often explore the synthesis of novel heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines, demonstrating the versatility of N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide as a precursor in medicinal chemistry. For instance, derivatives have been synthesized for their antimicrobial properties, showcasing their potential as therapeutic agents against a range of bacterial and fungal infections (Gad-Elkareem et al., 2011), (Sowmya et al., 2018).

Antioxidant and Antiallergy Potential

Research has also highlighted the potential antioxidant properties of compounds derived from N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide. These compounds are evaluated for their ability to scavenge free radicals, indicating their possible use in combating oxidative stress-related diseases. Additionally, some derivatives have shown potent antiallergy activity, suggesting their usefulness in treating allergic reactions and possibly other inflammatory conditions (El‐Mekabaty, 2015), (Hargrave et al., 1983).

Mechanism of Action

Target of Action

The primary targets of this compound are enzymes known as primary amine oxidases (PAOs). These enzymes play a crucial role in the metabolism of biogenic amines, such as serotonin, dopamine, and histamine. Specifically, PAOs catalyze the oxidative deamination of primary amines, leading to the formation of aldehydes and ammonia. In the case of our compound, it interacts with PAOs, modulating their activity and affecting downstream processes .

Mode of Action

Upon binding to PAOs, our compound inhibits their enzymatic activity. This inhibition prevents the breakdown of neurotransmitters like serotonin and dopamine. As a result, these neurotransmitters accumulate in the synaptic cleft, leading to altered signaling pathways. The exact structural interactions between the compound and PAOs remain an active area of research, but it likely involves binding to the enzyme’s active site or allosteric sites .

Biochemical Pathways

The affected pathways include neurotransmitter metabolism, particularly the serotonin and dopamine pathways. By inhibiting PAOs, our compound indirectly enhances serotonin and dopamine levels. This modulation can influence mood, cognition, and behavior. Additionally, altered neurotransmitter levels may impact other downstream pathways, such as those involved in neuroprotection and inflammation .

Pharmacokinetics

Let’s break down the ADME properties:

Result of Action

The increased serotonin and dopamine levels impact mood, cognition, and behavior. Researchers continue to explore the precise consequences of this compound’s action .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, variations in liver function or drug interactions may alter its metabolism and clearance. Additionally, exposure to light or extreme conditions could affect its stability over time .

: Phenethylamine: Uses, Interactions, Mechanism of Action | DrugBank Online

properties

IUPAC Name

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c23-17(19-9-13-7-4-8-26-13)18(24)20-16-14-10-25-11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZUEPNNSXNEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide

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